5,6,11,12-Tetrahydrocriseno

Descripción general

Descripción

5,6,11,12-Tetrahydrochrysene is a compound that has been synthesized and studied for its potential applications in various fields, including organic electronics and laser technology. The synthesis of tetrahydrochrysenes, including 5,6,11,12-tetrahydrochrysene, has been described, with a focus on developing efficient synthetic pathways for starting materials and investigating their preliminary laser performance data . Additionally, the synthesis of hexahydrochrysene derivatives has been reported, which may share some synthetic similarities with tetrahydrochrysene compounds .

Synthesis Analysis

The synthesis of tetrahydrochrysenes involves general synthetic pathways that have been optimized for the production of 5,6,11,12-tetrahydrochrysene and its derivatives. The development of efficient syntheses for the required starting materials, such as 2-(3-biphenylyl)ethyl bromide and 6-phenyl-3,4-dihydro-1(2H)-naphthalenone, is crucial for the preparation of these compounds . The synthesis of hexahydrochrysene derivatives, which may be related to tetrahydrochrysenes, includes steps such as microwave-assisted O-alkylation and cyclization reactions to form the polycyclic ring system .

Molecular Structure Analysis

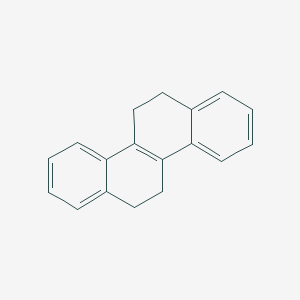

While the provided data does not directly discuss the molecular structure of 5,6,11,12-tetrahydrochrysene, it is reasonable to infer that the compound would exhibit structural features typical of tetrahydrochrysenes, such as a polycyclic aromatic framework with saturated carbon atoms at specific positions. The molecular structure of related compounds, such as hexahydrochrysene derivatives, has been confirmed by X-ray crystallography, which suggests that similar analytical techniques could be used to elucidate the structure of 5,6,11,12-tetrahydrochrysene .

Chemical Reactions Analysis

The chemical reactivity of tetrahydrochrysenes has been explored in the context of their potential use as ultraviolet laser dyes. Preliminary data on the laser performance of these compounds have been included in the studies, indicating that their chemical properties may be tuned for specific optoelectronic applications . The synthesis of related compounds, such as dicyanotetracenes, involves complex cascade reactions and decyanation/aromatization reactions catalyzed by copper complexes, which could provide insights into the types of chemical reactions that tetrahydrochrysenes might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,11,12-tetrahydrochrysene have not been explicitly detailed in the provided data. However, the synthesis and study of related compounds, such as tetra-substituted chrysenes, have revealed that these compounds can exhibit blue fluorescent emission with high quantum yields, which suggests that 5,6,11,12-tetrahydrochrysene may also possess interesting photophysical properties . The optoelectronic properties of dicyanotetracenes, which show enhanced stability and high fluorescence emission, could be indicative of the properties of tetrahydrochrysenes .

Aplicaciones Científicas De Investigación

Visualización del Receptor de Estrógeno

THC se ha utilizado en el desarrollo de estrógenos no esteroideos fluorescentes para la visualización in situ del receptor de estrógeno (ER) en células vivas . Estos nuevos fluoróforos de estrógeno se basan en la estructura rígida de tipo estilbeno de THC . Incorporan grupos donantes de electrones (hidroxilo) y grupos aceptores de electrones (nitrilo, amida, éster o cetona) que proporcionan una fluorescencia eficiente, de longitud de onda larga y sensible al entorno . Esto permite la visualización de ER en células Cos-7 transfectadas que expresan niveles elevados de receptor .

Agonista de los Receptores ER-α y Antagonista de los Receptores ER-β

Un compuesto carbotetracíclico que es THC sustituido por grupos hidroxilo en las posiciones 2 y 8 y por grupos etilo en las posiciones 5 y 11 (el 5R,11R-estereoisómero) es un agonista de los receptores ER-α y antagonista de los receptores ER-β . Esto significa que puede unirse a estos receptores y activarlos o bloquearlos, respectivamente .

Distribución Intracelular de los Mutantes ER

Utilizando fluoróforos de THC, los investigadores han analizado la distribución intracelular de los mutantes ER que contienen una variedad de deleciones . Se presentan pruebas que muestran que la eliminación de secuencias amino-terminales dentro del polipéptido ER da como resultado un patrón alterado de distribución intranuclear con acumulación preferencial de proteína receptora dentro del nucléolo .

Estudios Citológicos que Implican ER

Los fluoróforos de THC representan excelentes sondas para estudios citológicos que implican ER expresado en células cultivadas . Representan un avance importante hacia el objetivo de explotar la tecnología de fluorescencia para analizar la expresión y distribución de ER dentro de las muestras de tejido

Mecanismo De Acción

Target of Action

The primary target of 5,6,11,12-Tetrahydrochrysene (THC) is the estrogen receptor (ER) . The estrogen receptor is a type of protein within cells that is activated by the hormone estrogen. It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth and differentiation .

Mode of Action

THC interacts with its target, the estrogen receptor, by binding to it with high affinity . This binding stimulates the transcriptional activity of the receptor . The THC molecules are based on a rigidified stilbene-like structure and embody electron-donor (hydroxyl) and electron-acceptor groups (nitrile, amide, ester, or ketone) that afford efficient, long wavelength, and environment-sensitive fluorescence .

Pharmacokinetics

The physical and chemical properties of thc, such as its density (114g/cm3), boiling point (3778ºC at 760 mmHg), and molecular weight (23232000), may influence its pharmacokinetic properties .

Result of Action

The result of THC’s action is the visualization of the estrogen receptor in living cells . The strong fluorescence of the THC permits visualization, using conventional epifluorescence microscopy, of ER in transfected Cos-7 cells that express elevated levels of receptor . This staining is specific for ER, as it coincides with the distribution of receptor as determined by indirect immunofluorescence analysis using an ER-specific monoclonal antibody .

Propiedades

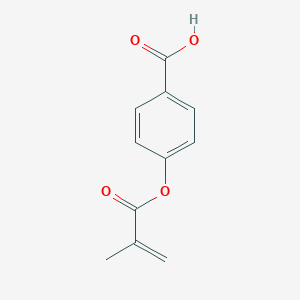

IUPAC Name |

5,6,11,12-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172333 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18930-97-7 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)